N-(3-cyanophenyl)isonicotinamide
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Overview
Description
N-(3-cyanophenyl)isonicotinamide: is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a cyanophenyl group attached to the pyridine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)isonicotinamide typically involves the reaction of 3-cyanobenzoyl chloride with 4-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-cyanophenyl)isonicotinamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the amide.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyridine or cyanophenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-cyanophenyl)isonicotinamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting specific biological pathways .
Medicine: this compound derivatives are explored for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. These derivatives are studied for their ability to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
- N-(2-cyanophenyl)pyridine-2-carboxamide
- N-(3-bromophenyl)pyridine-3-carboxamide
- N-(4-cyanophenyl)pyridine-4-carboxamide
Comparison: N-(3-cyanophenyl)isonicotinamide is unique due to the specific positioning of the cyanophenyl group on the pyridine ring. This positioning influences its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the cyanophenyl group at the 3-position may enhance its ability to participate in specific chemical reactions or interact with particular biological targets .
Properties
Molecular Formula |
C13H9N3O |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-(3-cyanophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11/h1-8H,(H,16,17) |
InChI Key |
FUHAIHTUMUMQEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
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